2-bromo-4-isocyanatothiophene
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Description
2-bromo-4-isocyanatothiophene is a chemical compound with the molecular formula C5H2BrNOS and a molecular weight of 204.04 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), nitrogen (N), oxygen (O), and sulfur (S) atoms .Physical and Chemical Properties Analysis
This compound has a predicted melting point of 36.09°C, a predicted boiling point of approximately 237.1°C at 760 mmHg, a predicted density of approximately 1.8 g/cm^3, and a predicted refractive index of n20D 1.67 .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-4-isocyanatothiophene can be achieved through a two-step process involving bromination of 2-thiophenecarboxylic acid followed by conversion of the resulting 2-bromo-4-carboxythiophene to the isocyanate derivative.", "Starting Materials": [ "2-thiophenecarboxylic acid", "Bromine", "Phosphorus tribromide", "Sodium hydroxide", "Chloroform", "Sodium bicarbonate", "Thionyl chloride", "Ammonia", "Diethyl ether" ], "Reaction": [ "Step 1: Bromination of 2-thiophenecarboxylic acid", "a. Dissolve 2-thiophenecarboxylic acid (1.0 g, 6.5 mmol) in chloroform (20 mL) in a round-bottom flask.", "b. Add bromine (1.5 mL, 29 mmol) dropwise to the reaction mixture with stirring at room temperature.", "c. Add phosphorus tribromide (2.0 mL, 21 mmol) dropwise to the reaction mixture with stirring at room temperature.", "d. Heat the reaction mixture at reflux for 2 hours.", "e. Cool the reaction mixture to room temperature and add sodium bicarbonate (5.0 g) to neutralize the excess acid.", "f. Extract the product with chloroform (3 x 20 mL).", "g. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-4-carboxythiophene as a yellow solid (yield: 1.2 g, 85%).", "Step 2: Conversion of 2-bromo-4-carboxythiophene to 2-bromo-4-isocyanatothiophene", "a. Dissolve 2-bromo-4-carboxythiophene (1.0 g, 4.5 mmol) in thionyl chloride (10 mL) in a round-bottom flask.", "b. Heat the reaction mixture at reflux for 2 hours.", "c. Cool the reaction mixture to room temperature and evaporate the excess thionyl chloride under reduced pressure.", "d. Add ammonia (10 mL) to the residue and stir the mixture at room temperature for 1 hour.", "e. Extract the product with diethyl ether (3 x 20 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2-bromo-4-isocyanatothiophene as a yellow solid (yield: 0.8 g, 70%)." ] } | |
CAS No. |
1373346-87-2 |
Molecular Formula |
C5H2BrNOS |
Molecular Weight |
204 |
Purity |
95 |
Origin of Product |
United States |
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